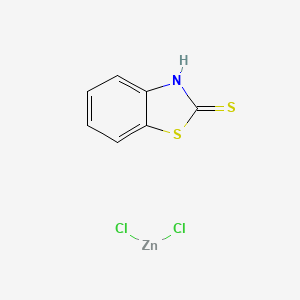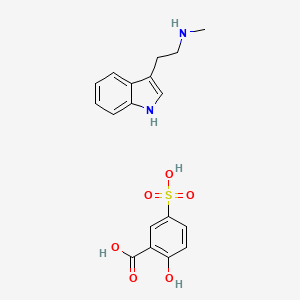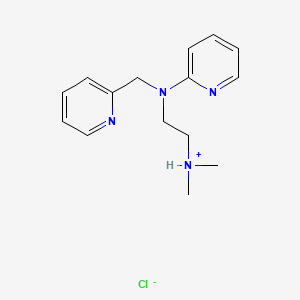![molecular formula C12H22O5 B13754359 2-Propenoic acid,2-methyl-,1,1'-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester](/img/structure/B13754359.png)
2-Propenoic acid,2-methyl-,1,1'-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, 1,1’-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester is a complex organic compound known for its versatile applications in various fields. It is a derivative of methacrylic acid and is commonly used in the production of polymers and resins due to its ability to form cross-linked structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 1,1’-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester typically involves the esterification of methacrylic acid with a diol, such as 2,2-bis(hydroxymethyl)-1,3-propanediol. The reaction is catalyzed by an acid catalyst and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous addition of reactants and removal of products to maintain a steady state. This method enhances the efficiency and yield of the compound while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-methyl-, 1,1’-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester undergoes various chemical reactions, including:
Polymerization: It readily polymerizes in the presence of free radical initiators to form cross-linked polymers.
Esterification: It can react with alcohols to form esters.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form methacrylic acid and the corresponding diol.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Esterification: Catalyzed by acids like sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Conducted under acidic (HCl) or basic (NaOH) conditions.
Major Products
Polymerization: Cross-linked polymers used in coatings, adhesives, and dental materials.
Esterification: Various esters used in plasticizers and resins.
Hydrolysis: Methacrylic acid and 2,2-bis(hydroxymethyl)-1,3-propanediol.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-methyl-, 1,1’-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester has numerous applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Utilized in dental materials for fillings and prosthetics due to its excellent mechanical properties and biocompatibility.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The compound exerts its effects primarily through polymerization, where the methacrylate groups undergo free radical polymerization to form cross-linked networks. These networks provide enhanced mechanical strength, chemical resistance, and thermal stability. The molecular targets include the methacrylate groups, which react with free radicals to initiate the polymerization process.
Comparación Con Compuestos Similares
Similar Compounds
- Methacrylic acid, ethylene ester
- Ethylene glycol dimethacrylate
- Diglycol dimethacrylate
Uniqueness
2-Propenoic acid, 2-methyl-, 1,1’-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester is unique due to its ability to form highly cross-linked polymers with superior mechanical properties. Its structure allows for multiple reactive sites, making it more versatile compared to similar compounds.
Propiedades
Fórmula molecular |
C12H22O5 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 2-ethyl-3-methylbut-2-enoate |
InChI |
InChI=1S/C12H22O5/c1-4-10(9(2)3)11(16)17-8-12(5-13,6-14)7-15/h13-15H,4-8H2,1-3H3 |
Clave InChI |
VGCFNLKWRQQFQS-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C)C)C(=O)OCC(CO)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)

![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)
![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)



